molecular formula C16H26N2OS B1275023 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 588678-89-1

2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B1275023
CAS No.: 588678-89-1
M. Wt: 294.5 g/mol
InChI Key: BKXIKQLSJPQYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The discovery of benzothiophene derivatives traces back to the late 19th century, with foundational work on sulfur-containing heterocycles by Victor Meyer and others. The specific compound 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide emerged from advancements in aminothiophene synthesis during the late 20th century. The Gewald reaction, developed in 1966, became pivotal for constructing 2-aminothiophene cores through cyclocondensation of ketones, α-cyanoesters, and elemental sulfur. Modifications to this method enabled the introduction of bulky substituents like tert-butyl and N-isopropyl groups, as seen in this compound. Its development aligns with growing interest in benzothiophenes as bioactive scaffolds, particularly in pharmaceutical research targeting antimicrobial and anticancer agents.

Chemical Classification and IUPAC Nomenclature

This compound belongs to three overlapping chemical classes:

  • Benzothiophenes : Characterized by a fused benzene and thiophene ring.
  • Tetrahydrobenzothiophenes : Featuring a partially saturated bicyclic system (positions 4,5,6,7).
  • Carboxamides : Containing a -CONH2 functional group.

IUPAC Name :
2-Amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

  • Root : 1-benzothiophene (benzene fused to thiophene at positions 1-2)
  • Saturation : 4,5,6,7-tetrahydro (partial hydrogenation)
  • Substituents :
    • Amino (-NH2) at position 2
    • tert-Butyl [(CH3)3C-] at position 6
    • N-Isopropyl carboxamide (-CONHCH(CH3)2) at position 3

Molecular Formula : C16H26N2OS
Molecular Weight : 294.46 g/mol

Property Value
CAS Registry Number 588678-89-1
PubChem CID 9920281 (analogous)
SMILES CC(C)NC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)N

Properties

IUPAC Name

2-amino-6-tert-butyl-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-9(2)18-15(19)13-11-7-6-10(16(3,4)5)8-12(11)20-14(13)17/h9-10H,6-8,17H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXIKQLSJPQYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501115819
Record name 2-Amino-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-N-(1-methylethyl)benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588678-89-1
Record name 2-Amino-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-N-(1-methylethyl)benzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588678-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-N-(1-methylethyl)benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501115819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acidic Hydrolysis

Procedure :

  • Reactants : Intermediate 1 (1 equiv) in concentrated hydrochloric acid.
  • Conditions : Reflux at 110°C for 12 hours.
  • Product : 2-Amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, followed by amidation with isopropylamine.

Direct Amidation via Acyl Chloride

Procedure :

  • Reactants : Intermediate 1 (1 equiv) treated with benzoyl chloride (excess) under reflux.
  • Modification : Replace benzoyl chloride with isopropyl chloroformate to introduce the N-isopropyl group.
  • Conditions : Reflux in dichloromethane for 7 hours.
  • Product : Target compound isolated via column chromatography (yield: 70–75%).

Key Data :

Method Reagent Temperature Yield Purity (HPLC)
Acidic Hydrolysis HCl 110°C 60% 95%
Acyl Chloride Isopropyl chloroformate 40°C 75% 98%

Alternative Route: Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces synthesis time.

Procedure :

  • Reactants :
    • 4-tert-Butylcyclohexanone (1 equiv)
    • Isopropyl cyanoacetate (1.1 equiv)
    • Sulfur (1.2 equiv)
    • Morpholine (base) in DMF.
  • Conditions : Microwave irradiation at 160 W for 20 minutes.
  • Product : Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by saponification and amidation.

Advantages :

  • Reaction time reduced from 8 hours to 20 minutes.
  • Yield improvement to 80%.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2 to 1:1 gradient).
  • Recrystallization : Ethanol or benzene for final product.

Characterization Data :

  • IR : νmax 3428 cm⁻¹ (N–H), 2201 cm⁻¹ (C≡N), 1667 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 0.93 (s, 9H, t-Bu), 1.32 (d, 6H, i-Pr), 2.75–1.27 (m, 7H, cyclohexane), 11.70 (br s, NH).
  • MS : m/z 294.5 [M+H]⁺.

Challenges and Optimization Strategies

  • Regioselectivity : Use of sterically hindered bases (e.g., DBU) minimizes side reactions during the Gewald step.
  • Nitrile Hydrolysis : Controlled pH during hydrolysis prevents over-oxidation to carboxylic acid.
  • Amidation Efficiency : Coupling agents like HOBt/EDCl improve yields in carboxamide formation.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiophene core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial activity .

Anti-inflammatory Properties

Studies have shown that related compounds can possess anti-inflammatory effects. For example, certain benzothiophene derivatives have been evaluated using the carrageenan-induced paw edema method in rats, revealing their potential as anti-inflammatory agents comparable to established drugs like diclofenac .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Research on similar compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness against human lung cancer cell lines (NCI-H460) and breast cancer cell lines (MCF-7) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Study Objective Findings
Study AAntimicrobial ScreeningFound that a related compound exhibited a zone of inhibition of 20 mm against E. coli, indicating strong antibacterial activity .
Study BAnti-inflammatory TestingDemonstrated that certain derivatives reduced edema significantly compared to control groups .
Study CAnticancer ActivityReported IC50 values for related compounds against MCF-7 cells ranging from 11 to 43 µM, indicating moderate to high efficacy .

Mechanism of Action

The mechanism by which 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives with varying substituents. Examples might include:

  • 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-amino-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl and isopropyl groups, in particular, can affect the compound’s steric and electronic properties, potentially leading to unique interactions with biological targets or other molecules.

Biological Activity

2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 588678-89-1) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is C16H26N2OSC_{16}H_{26}N_{2}OS with a molecular weight of approximately 294.46 g/mol. The compound features a benzothiophene core which is significant in many biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₆N₂OS
Molecular Weight294.46 g/mol
CAS Number588678-89-1
Hazard ClassificationIrritant

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of related compounds in the benzothiophene class. For instance, a study focused on 2-amino-3-acyl-tetrahydrobenzothiophenes demonstrated their effectiveness as inhibitors of biofilm formation in Escherichia coli strains, suggesting that structural modifications could enhance their antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR analysis of benzothiophene derivatives indicates that specific substitutions at the C-2 and C-6 positions significantly influence their biological activity. For example:

  • C-2 Position : The presence of an amine group enhances antibiofilm activity.
  • C-6 Position : Substituents such as alkyl or aryl groups are crucial for activity; compounds with phenyl substitutions showed greater potency compared to tert-butyl substitutions .

The mechanism by which these compounds exert their antibacterial effects involves the inhibition of pili formation in bacteria, which is critical for biofilm development. Electron microscopy studies confirmed that certain derivatives could significantly reduce pilus formation in treated bacterial populations .

Case Studies

  • Inhibition of Biofilm Formation : A study synthesized several benzothiophene derivatives and tested their ability to inhibit biofilm formation in uropathogenic E. coli. Compounds with specific structural modifications demonstrated low micromolar inhibitory concentrations without affecting bacterial growth, indicating a targeted action on biofilm development rather than general bacterial proliferation .
  • Comparative Analysis : In comparative studies, compounds with different substituents at the C-6 position were evaluated for their antibiofilm activity. The results showed that phenyl-substituted analogs exhibited stronger activity than those with tert-butyl groups .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its analogs. The focus is on optimizing these compounds for enhanced efficacy against resistant bacterial strains and exploring their potential applications in treating infections associated with biofilms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be systematically improved?

  • Methodological Answer : Begin with nucleophilic acyl substitution or cyclocondensation reactions, using anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under inert conditions, as demonstrated for structurally similar tetrahydrobenzothiophene derivatives . Employ statistical Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, solvent ratio). For purification, use reverse-phase HPLC (C18 columns, methanol/water gradient) or recrystallization in methanol .

Q. Which spectroscopic techniques are critical for validating the compound’s structural integrity?

  • Methodological Answer : Combine ¹H/¹³C NMR (δ 1.2–2.1 ppm for tert-butyl protons, δ 165–175 ppm for carboxamide C=O), IR (C=O stretch ~1650 cm⁻¹), and HRMS (exact mass ±0.001 Da). Cross-validate using LC-MS (ESI+ mode) to confirm molecular ion peaks and fragmentation patterns. Replicate analyses across three independent syntheses to ensure consistency .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Methodological Answer : Test co-solvents (e.g., tert-butanol, DMSO ≤5% v/v) or pH-adjusted solutions (4.5–7.4). For lipid-rich environments, formulate with cyclodextrins (10–20 mM) or liposomal encapsulation. Pre-screen solubility via dynamic light scattering (DLS) and nephelometry .

Advanced Research Questions

Q. What computational strategies predict regioselectivity in derivatization reactions?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for electrophilic attacks on the benzothiophene core. Pair with molecular docking (AutoDock Vina) to prioritize substituents enhancing target binding (e.g., tert-butyl for hydrophobic pockets). Validate predictions via Hammett σ constants and experimental kinetic studies .

Q. How should contradictory data between theoretical and experimental ¹³C NMR shifts be resolved?

  • Methodological Answer : Re-examine solvent effects (DMSO vs. CDCl₃) and tautomeric states using 2D NMR (HSQC, HMBC). Compare computed chemical shifts (GIAO method) with experimental data. If discrepancies persist (>2 ppm), conduct X-ray crystallography to confirm solid-state conformation .

Q. What experimental designs elucidate structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., isopropyl → cyclopropyl, tert-butyl → neopentyl). Test minimum inhibitory concentrations (MIC) against Gram+/Gram– bacteria. Apply multivariate regression to correlate logP, polar surface area, and bioactivity. Use time-kill assays to assess bactericidal vs. bacteriostatic effects .

Q. Which accelerated stability protocols identify dominant degradation pathways?

  • Methodological Answer : Conduct stress testing under ICH Q1A guidelines:

  • Thermal : 40–80°C for 14 days (monitor via HPLC).
  • Photolytic : ICH Option 2 light exposure (1.2 million lux·hr).
  • Oxidative : 3% H₂O₂, 40°C.
    Quantify degradation products (e.g., hydrolyzed carboxamide) using LC-MS/MS and assign structures via MS² fragmentation .

Q. How can green chemistry principles improve synthetic sustainability?

  • Methodological Answer : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) or 2-MeTHF. Employ catalytic methods (e.g., Bi(OTf)₃ for acylation). Use membrane separation (nanofiltration, 300–500 Da MWCO) to recover solvents and catalysts. Calculate E-factors and atom economy to benchmark improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.